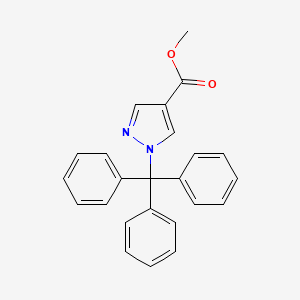

4-Methoxycarbonyl-1-(trityl)pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-tritylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-28-23(27)19-17-25-26(18-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGVWABJIWUQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Methoxycarbonyl 1 Trityl Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is largely dictated by the electronic properties of the pyrazole ring itself and the directing effects of its substituents.

Regioselectivity at the C-4 Position

In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position. This is attributed to the electronic distribution within the five-membered ring, where the C-4 position is the most electron-rich and thus most susceptible to attack by electrophiles. The two nitrogen atoms in the ring exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. However, the lone pair of the N-1 nitrogen atom participates in the aromatic sextet, increasing the electron density at the C-4 position.

For 4-Methoxycarbonyl-1-(trityl)pyrazole, the C-4 position is already substituted. Therefore, electrophilic aromatic substitution on the pyrazole ring itself would necessitate harsh reaction conditions and may not be a favorable transformation. Any electrophilic attack would be directed to the phenyl rings of the trityl group, a reaction that falls outside the scope of substitution on the pyrazole nucleus.

Influence of Substituents on Electrophilic Reactivity

The substituents on the pyrazole ring play a crucial role in modulating its reactivity towards electrophiles.

Trityl Group (at N-1): The bulky trityl group primarily serves as a protecting group for the N-H of the pyrazole. Its large size can sterically hinder the approach of reagents to the adjacent C-5 position. Electronically, the trityl group is generally considered to be sterically demanding rather than having a strong electronic directing effect on the pyrazole ring itself.

Methoxycarbonyl Group (at C-4): The methoxycarbonyl group is a deactivating, electron-withdrawing group. Its presence at the C-4 position significantly reduces the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. This deactivating effect further disfavors electrophilic substitution on the pyrazole nucleus.

Nucleophilic Additions and Substitutions

Nucleophilic reactions on the pyrazole ring of this compound are influenced by the electronic and steric environment created by the substituents.

N-Alkylation and N-Functionalization Strategies

The N-1 position of the pyrazole is protected by the trityl group, which is a key strategy in the synthesis and functionalization of pyrazoles. The trityl group can be introduced by reacting the N-H pyrazole with trityl chloride in the presence of a base. This protection is advantageous as it prevents unwanted side reactions at the N-1 position and can direct subsequent functionalization to other parts of the molecule. The trityl group is known to be labile under acidic conditions, allowing for its removal when necessary.

Further N-functionalization would typically require the deprotection of the trityl group to regenerate the N-H pyrazole, which can then be subjected to various N-alkylation or N-arylation reactions. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by the steric bulk of the substituents at the C-3 and C-5 positions.

Reactions at Carbon Centers (C3, C5)

The C-3 and C-5 positions of the pyrazole ring are generally less electron-rich than the C-4 position and are therefore more susceptible to nucleophilic attack, although such reactions are not as common as electrophilic substitutions. In the case of this compound, the presence of the bulky trityl group at N-1 would sterically hinder any nucleophilic attack at the C-5 position. The C-3 position would be more accessible, but reactions at this position are generally less favorable without activating groups.

Modifications of the Methoxycarbonyl Moiety

The methoxycarbonyl group at the C-4 position is a versatile functional handle that can undergo a variety of chemical transformations.

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | 1-(Trityl)-1H-pyrazole-4-carboxylic acid |

| Amide Formation | Amine (R-NH2) with a coupling agent or via the acid chloride | N-substituted-1-(trityl)-1H-pyrazole-4-carboxamide |

| Reduction | Reducing agents (e.g., LiAlH4) | (1-(Trityl)-1H-pyrazol-4-yl)methanol |

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard basic conditions, such as treatment with sodium hydroxide or potassium hydroxide in a suitable solvent, followed by acidification. The resulting 1-(trityl)-1H-pyrazole-4-carboxylic acid is a valuable intermediate for further functionalization.

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form amides using standard peptide coupling reagents. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride, which then readily reacts with amines to yield the corresponding amides. This allows for the introduction of a wide range of substituents at this position.

Reduction: The methoxycarbonyl group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to (1-(trityl)-1H-pyrazol-4-yl)methanol, another useful building block for further synthetic modifications.

Hydrolysis and Esterification Reactions

The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, 1-(trityl)-1H-pyrazole-4-carboxylic acid, under both acidic and basic conditions. Basic hydrolysis, often carried out with alkali metal hydroxides such as sodium hydroxide in a suitable solvent like methanol or ethanol, proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically driven to completion by the formation of a stable carboxylate salt, which is then neutralized in a separate acidic workup step to yield the carboxylic acid.

Conversely, the corresponding carboxylic acid can be re-esterified to regenerate the methyl ester or to form other esters. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | NaOH, MeOH/H₂O, heat; then HCl (aq) | 1-(trityl)-1H-pyrazole-4-carboxylic acid |

| Esterification | Methanol, H₂SO₄ (catalytic), heat | This compound |

Reduction and Oxidation Processes

The ester group of this compound can be reduced to a primary alcohol, (1-(trityl)-1H-pyrazol-4-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. libretexts.orgslideshare.netlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. An aldehyde is formed as an intermediate, which is immediately further reduced to the alcohol. youtube.com

The pyrazole ring itself is relatively resistant to oxidation due to its aromatic nature. nih.gov However, the trityl group can be sensitive to strong oxidizing conditions. Specific oxidation reactions targeting the methoxycarbonyl group without affecting the rest of the molecule are not commonly reported.

| Transformation | Reagent | Typical Solvent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (1-(trityl)-1H-pyrazol-4-yl)methanol |

Conversion to Other Carbonyl Derivatives

The methoxycarbonyl group serves as a versatile precursor for the synthesis of other carbonyl derivatives, most notably amides. The conversion to the corresponding carboxamide, 1-(trityl)-1H-pyrazole-4-carboxamide, can be achieved through several synthetic routes.

One common method involves the direct aminolysis of the ester with ammonia or a primary or secondary amine. This reaction is often slow and may require elevated temperatures or the use of a catalyst. A more efficient two-step procedure involves the initial hydrolysis of the ester to the carboxylic acid, followed by conversion to an activated acyl species, such as an acyl chloride. chemguide.co.ukyoutube.com Treatment of 1-(trityl)-1H-pyrazole-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the highly reactive 1-(trityl)-1H-pyrazole-4-carbonyl chloride. This acyl chloride can then be readily reacted with a wide range of amines to form the corresponding amides in high yield. hud.ac.uk

| Derivative | Synthetic Route | Key Reagents |

| Amide | 1. Hydrolysis, 2. Acyl chloride formation, 3. Amination | 1. NaOH, 2. SOCl₂, 3. Amine |

| Acyl Chloride | From Carboxylic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride |

Transformations Involving the Pyrazole Heterocycle

The pyrazole ring, while aromatic, can undergo a variety of transformations that alter its structure and functionality. The bulky N-trityl group significantly influences the regioselectivity and feasibility of these reactions.

Tautomerism and its Impact on Reactivity Profiles

For N-unsubstituted pyrazoles, annular tautomerism, the migration of a proton between the two nitrogen atoms, is a key characteristic that influences their reactivity. nih.gov However, in this compound, the presence of the bulky and covalently bound trityl group at the N1 position prevents this type of prototropic tautomerism. The nitrogen atom is "fixed," meaning there is no equilibrium between different tautomeric forms of the pyrazole ring itself. This has a significant impact on its reactivity, as it locks the molecule into a single regioisomeric form, simplifying its reaction outcomes compared to its N-unsubstituted counterpart. The electronic properties of the pyrazole ring are therefore consistently influenced by the trityl group at N1 and the methoxycarbonyl group at C4.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is generally stable due to its aromaticity. However, under certain conditions, ring-opening and rearrangement reactions can occur. For some substituted pyrazoles, the formation of a transient nitrene intermediate can lead to a cascade of reactions involving ring-opening and recyclization. mdpi.comnih.gov Thermolysis of certain 3H-pyrazoles can lead to rearrangements to form more stable 1H- or 4H-pyrazoles. researchgate.net While these reactions have been observed in other pyrazole systems, specific studies on the ring-opening and rearrangement of 1-(trityl)pyrazole derivatives are not extensively documented. The bulky trityl group may sterically hinder or electronically influence such transformations.

Functionalization via C-H Activation and Cross-Coupling

Modern synthetic methods allow for the direct functionalization of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The pyrazole ring can act as a directing group in C-H activation processes. nih.govresearchgate.net

More commonly, functionalization is achieved through cross-coupling reactions of pre-functionalized pyrazoles. For instance, 4-halo-1-(trityl)pyrazoles are versatile substrates for various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 4-halo-1-(trityl)pyrazoles with amines. nih.gov Studies have shown that Pd(dba)₂-catalyzed reactions are effective for coupling with aryl or alkylamines that lack a β-hydrogen, with 4-bromo-1-tritylpyrazole being a particularly effective substrate. mdpi.com For alkylamines possessing a β-hydrogen, CuI-mediated coupling is often more successful. mdpi.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Similarly, the Suzuki coupling reaction, which couples an organoboron compound with a halide, can be used to introduce new carbon-carbon bonds at the 4-position of the pyrazole ring.

These cross-coupling reactions provide a powerful means to elaborate the structure of the pyrazole core, starting from a halogenated precursor at the C4 position, which can be derived from the corresponding 4-carboxylic acid derivative.

| Reaction Type | Catalyst/Reagents | Bond Formed | Substrate |

| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos or CuI | C-N | 4-Halo-1-(trityl)pyrazole |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp) | 4-Halo-1-(trityl)pyrazole |

| Suzuki Coupling | Pd catalyst, base | C-C (sp²) | 4-Halo-1-(trityl)pyrazole |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-Methoxycarbonyl-1-(trityl)pyrazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the trityl, pyrazole (B372694), and methoxycarbonyl moieties.

The fifteen protons of the three phenyl rings of the bulky trityl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.10 and 7.50 ppm. The protons on the pyrazole ring, H-3 and H-5, are chemically distinct and appear as singlets due to the absence of adjacent protons. The electron-withdrawing nature of the methoxycarbonyl group at the C-4 position and the N-1 trityl group deshields these protons, causing them to resonate downfield. The H-5 proton is typically found further downfield than the H-3 proton. The methyl protons of the methoxycarbonyl group (-OCH₃) give rise to a sharp singlet, typically observed around δ 3.80 ppm.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound. Predicted data based on analysis of similar pyrazole derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (Trityl) | 7.10 - 7.50 | Multiplet |

| H-5 (Pyrazole) | ~8.00 | Singlet |

| H-3 (Pyrazole) | ~7.80 | Singlet |

| -OCH₃ (Ester) | ~3.80 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum shows distinct signals for each unique carbon atom.

The trityl group is identified by the signal for the quaternary carbon C(Ph)₃, typically around δ 82.0 ppm, and several signals for the aromatic carbons of the phenyl rings in the δ 127.0-143.0 ppm range. The pyrazole ring carbons (C-3, C-4, and C-5) exhibit characteristic shifts. The presence of the methoxycarbonyl substituent significantly influences the chemical shift of C-4, moving it upfield to around δ 110.0 ppm. C-3 and C-5 resonate further downfield. The carbonyl carbon of the ester group appears as a distinct signal in the δ 160.0-165.0 ppm region, while the methyl carbon of the ester is found around δ 51.0 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound. Predicted data based on analysis of similar pyrazole derivatives. mdpi.comktu.edu

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163.0 |

| C-5 (Pyrazole) | ~140.0 |

| C-ipso (Trityl) | ~142.0 |

| C-3 (Pyrazole) | ~134.0 |

| Ar-C (Trityl) | 127.0 - 130.0 |

| C-4 (Pyrazole) | ~110.0 |

| -C(Ph)₃ (Trityl) | ~82.0 |

| -OCH₃ (Ester) | ~51.0 |

Two-dimensional (2D) NMR experiments, such as HMQC/HSQC and HMBC, are crucial for unambiguously assigning the proton and carbon signals. mdpi.comktu.edumdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the pyrazole C-3/H-3 and C-5/H-5 pairs, as well as the methoxycarbonyl -OCH₃ and its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.comktu.edu Key expected correlations for this compound include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the pyrazole C-4.

The pyrazole H-3 proton to pyrazole carbons C-4 and C-5.

The pyrazole H-5 proton to pyrazole carbons C-3 and C-4, and potentially to the quaternary trityl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can reveal through-space proximity between protons, which could confirm the spatial relationship between the bulky trityl group and the pyrazole ring protons. mdpi.comktu.edu

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibration of the methoxycarbonyl group, which is expected in the range of 1720-1735 cm⁻¹. mdpi.com The C-O single bond stretching of the ester group typically appears in the 1200-1300 cm⁻¹ region. Vibrations associated with the trityl group include aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The pyrazole ring itself contributes to the C=N and C=C stretching vibrations within this aromatic region.

Table 3: Key IR Absorption Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Trityl, Pyrazole | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 2960 | Weak |

| C=O Stretch | Ester | 1720 - 1735 | Strong |

| C=C / C=N Stretch | Trityl, Pyrazole | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. For this compound, the absorption is dominated by π → π* transitions within the aromatic systems.

The pyrazole ring and the three phenyl rings of the trityl group act as the primary chromophores. Pyrazole itself absorbs around 210 nm. nist.gov The extensive conjugation provided by the trityl group is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely in the 250-280 nm range. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound.

| λmax (nm) | Type of Transition | Chromophore |

| ~260 - 270 | π → π | Phenyl rings of the trityl group |

| ~220 - 230 | π → π | Pyrazole ring and methoxycarbonyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The most characteristic feature of the mass spectrum is expected to be the fragmentation of the N-trityl bond. The trityl group readily cleaves to form the highly stable triphenylmethyl cation (trityl cation), [C(C₆H₅)₃]⁺, which would result in a very intense base peak at m/z 243. The remaining pyrazole fragment may undergo further characteristic fragmentation, such as the loss of the methoxycarbonyl group.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z Value | Ion Structure | Fragmentation Pathway |

| 380 | [C₂₄H₂₀N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 243 | [C(C₆H₅)₃]⁺ | Base Peak; Cleavage of N-C(Ph)₃ bond |

| 137 | [C₅H₅N₂O₂]⁺ | [M - C(C₆H₅)₃]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound has not been detailed in the reviewed literature, the analysis of structurally similar pyrazole-carboxylate derivatives provides a strong precedent for the expected outcomes of such an investigation. For instance, single-crystal X-ray diffraction studies on related compounds like Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have successfully elucidated their molecular structures. researchgate.netmdpi.com These studies confirmed the compounds crystallized in systems such as the monoclinic space group P21/c. mdpi.com

A typical X-ray diffraction experiment for this compound would involve irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure refined. researchgate.net This analysis would confirm the connectivity of the pyrazole, methoxycarbonyl, and trityl groups, and detail the planarity of the pyrazole ring relative to its bulky substituents.

The table below summarizes crystallographic data obtained for analogous pyrazole compounds, illustrating the type of information that would be generated for this compound.

Table 1: Examples of Crystallographic Data for Structurally Related Pyrazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | a = 9.5408 Å, b = 9.5827 Å, c = 11.580 Å, β = 105.838° | mdpi.com |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2/c | a = 14.868 Å, b = 13.934 Å, c = 7.854 Å, β = 97.816° | researchgate.net |

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the purification, separation, and analysis of this compound from reaction mixtures and for assessing its purity.

Column chromatography is the principal technique for purifying multigram quantities of pyrazole derivatives. For this compound, normal-phase column chromatography using silica gel as the stationary phase is the most common approach. ktu.edubeilstein-journals.org The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel surface.

The crude product is typically loaded onto a silica gel column and eluted with a non-polar solvent system, with the polarity gradually increased to facilitate the separation. Solvent systems commonly employed for the purification of similar pyrazole esters include gradients of ethyl acetate (EtOAc) in pentane or petroleum ether (PE), as well as acetone in n-hexane. ktu.edubeilstein-journals.orgrsc.org The selection of the eluent is optimized by first performing preliminary separations on a smaller scale using Thin-Layer Chromatography (TLC). beilstein-journals.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo to yield the purified compound.

Table 2: Examples of Column Chromatography Conditions for Pyrazole Derivative Purification

| Stationary Phase | Eluent (Mobile Phase) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel (SiO₂) | Acetone/n-hexane (1:7, v/v) | Methyl (N-Boc-piperidinyl)-1H-pyrazole-carboxylate | ktu.edu |

| Silica Gel (SiO₂) | Ethyl acetate/Petroleum Ether (10% EtOAc) | 4-thiocyanato-1-phenyl-1H-pyrazole derivative | beilstein-journals.org |

While less common for preparative scale, reversed-phase column chromatography, which utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, could also be employed for the purification of this compound, particularly for high-purity applications.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of chemical reactions. beilstein-journals.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product over time. rsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). The separation occurs as the eluent moves up the plate by capillary action, carrying the components of the mixture at different rates based on their polarity and affinity for the stationary phase. After development, the plate is dried and visualized, commonly under a UV lamp, to reveal the spots corresponding to the starting materials, the desired product, and any byproducts. The completion of the reaction is indicated when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the standard method for determining the purity of compounds like this compound with high accuracy and precision. researchgate.net

Reversed-Phase HPLC (RP-HPLC) is the most widely used mode for analyzing pyrazole derivatives. researchgate.netnih.gov In a typical RP-HPLC setup, the compound is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile and water, is pumped through the column at a constant flow rate. researchgate.net The components of the sample separate based on their hydrophobicity, with less polar compounds being retained longer on the column. A detector, most commonly a UV detector set at an optimal wavelength, measures the absorbance of the eluate, generating a chromatogram where each peak corresponds to a different component. researchgate.netnih.gov The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

Table 3: Example of RP-HPLC Method for a Pyrazolone Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna 5µ C18 (250 × 4.80 mm) | researchgate.net |

| Mobile Phase | Acetonitrile : Water (90:10) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection | UV at 237 nm | researchgate.net |

| Retention Time | 7.3 min | researchgate.net |

Computational and Theoretical Investigations of 4 Methoxycarbonyl 1 Trityl Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes, including geometry, electronic structure, and spectroscopic properties, without the need for empirical data.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying organic molecules, including pyrazole (B372694) derivatives, due to its balance of computational cost and accuracy. eurasianjournals.com DFT calculations can be employed to determine the optimized molecular geometry of 4-Methoxycarbonyl-1-(trityl)pyrazole, providing precise information on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn helps in predicting the sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxycarbonyl group are expected to be electron-rich, while the hydrogen atoms and the trityl group may exhibit more electropositive character.

Furthermore, DFT can be used to calculate various molecular descriptors that quantify the reactivity of the molecule. These descriptors, including chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Total Energy | -1500 to -2000 Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | 2.0 - 4.0 Debye | Reflects the polarity and intermolecular interactions. |

| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 - 5.0 eV | Indicates chemical reactivity and electronic stability. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the behavior of electrons in terms of delocalized orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. A large energy gap between the HOMO and LUMO suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the methoxycarbonyl group.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of molecules. For a molecule with a bulky substituent like the trityl group, conformational analysis is crucial for understanding its preferred shape and how this influences its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway with the lowest activation energy can be identified. This provides valuable insights into the feasibility and kinetics of a particular reaction. For instance, the mechanism of electrophilic substitution on the pyrazole ring or nucleophilic attack at the carbonyl carbon of the methoxycarbonyl group could be elucidated using these methods. Theoretical studies on related pyrazole derivatives have explored proton transfer reactions and their activation energies. researchgate.net

Advancements and Challenges in Pyrazole Computational Chemistry

The field of computational chemistry is continually evolving, with the development of more accurate and efficient theoretical methods and computational algorithms. eurasianjournals.com For pyrazole derivatives, these advancements will enable more precise predictions of their properties and reactivity. The integration of multi-scale modeling approaches and the use of machine learning are emerging trends that hold promise for accelerating the discovery of new pyrazole-based compounds with desired functionalities. eurasianjournals.com

Despite the progress, challenges remain in accurately modeling complex chemical systems. The choice of the appropriate theoretical method and basis set is crucial for obtaining reliable results. For large molecules like this compound, the computational cost can be a significant limitation. Continued research and development in computational chemistry will be essential for overcoming these challenges and further enhancing our understanding of pyrazole derivatives. eurasianjournals.com

Synthetic Utility and Applications in Complex Organic Synthesis

4-Methoxycarbonyl-1-(trityl)pyrazole as a Key Building Block in Multi-Step Synthesis

The application of this compound as a foundational element in multi-step synthesis is a testament to its designed stability and predictable reactivity. The bulky trityl (triphenylmethyl) group serves as an effective protecting group for the N1 position of the pyrazole (B372694) ring, preventing unwanted side reactions and directing subsequent chemical modifications to other sites on the heterocycle. This protection is crucial in lengthy synthetic sequences where multiple reagents and reaction conditions are employed.

While specific multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, the synthetic logic for its use is well-established within the broader context of pyrazole chemistry. The general strategy involves leveraging the stability of the trityl-protected pyrazole core while manipulating the methoxycarbonyl group or other positions on the ring. Following a series of transformations, the trityl group can be removed under acidic conditions to unveil the N1-unsubstituted pyrazole, which can then undergo further functionalization if required. This strategic protection and deprotection sequence is a common theme in modern organic synthesis, enabling the efficient construction of complex molecules. beilstein-journals.org

Strategies for Further Functionalization and Derivatization to Advanced Intermediates

The true synthetic power of this compound lies in the diverse avenues available for its further functionalization and derivatization into more complex and valuable intermediates. The methoxycarbonyl group at the C4 position is a versatile handle for a wide array of chemical transformations.

One common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid. This carboxylic acid derivative can then participate in a variety of coupling reactions, such as amidation to form pyrazole-4-carboxamides or esterification with different alcohols. These transformations are pivotal in creating libraries of compounds for biological screening, as the amide and ester functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Another key functionalization strategy is the reduction of the methoxycarbonyl group to a hydroxymethyl group. This transformation opens up a new set of synthetic possibilities, including oxidation to the corresponding aldehyde, conversion to a halomethyl group for subsequent nucleophilic substitution, or etherification. The resulting aldehyde is a particularly useful intermediate, as it can undergo olefination, reductive amination, or be used in the construction of other heterocyclic rings.

Furthermore, the pyrazole ring itself, even with the N1 position protected, can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing methoxycarbonyl group at C4 can influence the regioselectivity of such reactions. More commonly, the trityl-protected pyrazole serves as a stable platform for modifications at other appended functionalities. For instance, if the pyrazole is part of a larger molecule, the stability imparted by the trityl group allows for a broad range of chemical reactions to be performed on other parts of the molecule without affecting the pyrazole core.

Research on related 1-trityl-1H-pyrazoles has demonstrated the feasibility of palladium- and copper-catalyzed cross-coupling reactions at halogenated positions (e.g., C4-bromo or C4-iodo). nih.gov While this compound itself is not halogenated, it could potentially be synthesized from a halogenated precursor, or the methoxycarbonyl group could be transformed into a group suitable for cross-coupling, such as a triflate. These advanced methods allow for the introduction of aryl, alkyl, and other groups, significantly increasing the molecular complexity and diversity of the resulting advanced intermediates.

Below is a table summarizing potential derivatization strategies for this compound:

| Functional Group Transformation | Reagents and Conditions | Resulting Intermediate |

| Ester Hydrolysis | LiOH, THF/H₂O | 1-(trityl)-1H-pyrazole-4-carboxylic acid |

| Amide Coupling | Amine, Coupling Agents (e.g., HATU, EDCI) | N-substituted-1-(trityl)-1H-pyrazole-4-carboxamide |

| Ester Reduction | LiAlH₄, THF | (1-(trityl)-1H-pyrazol-4-yl)methanol |

| Oxidation of Alcohol | PCC, DCM | 1-(trityl)-1H-pyrazole-4-carbaldehyde |

Development of Novel Pyrazole-Containing Chemical Scaffolds and Frameworks

The development of novel chemical scaffolds is a primary objective in drug discovery and materials science, and pyrazole-containing frameworks are of particular interest due to their wide range of biological activities and unique photophysical properties. nih.govmdpi.com this compound is a valuable precursor for the synthesis of such novel scaffolds, particularly those involving fused heterocyclic systems.

A common approach involves the elaboration of the C4 and C5 positions of the pyrazole ring to construct a new fused ring. For example, the C4-methoxycarbonyl group can be converted into a functionality that can react with a substituent at the C5 position (or a neighboring C3 position) to form a new ring system. This intramolecular cyclization strategy is a powerful tool for creating rigid, well-defined molecular architectures.

For instance, the pyrazole-4-carboxylic acid derived from this compound can be used as a building block in multicomponent reactions to generate complex heterocyclic systems in a single step. mdpi.com These reactions are highly efficient and allow for the rapid generation of molecular diversity.

Furthermore, the development of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused pyrazole systems often relies on starting materials with appropriate functionalization at the C4 and C5 positions. rsc.orgnih.gov By strategically modifying the methoxycarbonyl group and potentially introducing a substituent at the C5 position, this compound can serve as a key entry point into these important classes of compounds. The trityl group plays a crucial role in this process by ensuring the stability of the pyrazole core during the necessary synthetic manipulations.

The versatility of the pyrazole scaffold, combined with the strategic placement of functional groups in this compound, makes it an invaluable tool for synthetic chemists aiming to explore new chemical space and develop novel molecular frameworks with tailored properties.

Emerging Trends and Future Research Perspectives in Pyrazole Chemistry

Innovations in Sustainable and Green Chemistry for Pyrazole (B372694) Synthesis

The paradigm of organic synthesis is progressively shifting towards more environmentally benign practices, and pyrazole synthesis is no exception. A significant trend is the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic reagents.

Key Innovations Include:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are at the forefront of green pyrazole synthesis. They offer high atom economy and reduce the number of purification steps, thereby minimizing solvent usage and waste generation.

Catalyst Development: The design of highly efficient and recyclable catalysts is a cornerstone of green chemistry. This includes the use of heterogeneous catalysts, nanocatalysts, and biocatalysts to facilitate pyrazole formation under milder reaction conditions. For instance, the use of ionic liquids as both solvent and catalyst has shown promise in improving reaction yields and enabling catalyst recycling.

Alternative Energy Sources: Microwave irradiation and ultrasonication are being increasingly employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods.

Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives such as water, ethanol, glycerol, or supercritical fluids is a major focus. The development of water-based synthetic routes for pyrazoles is particularly attractive from an environmental and economic standpoint.

A hypothetical green synthesis of a compound like 4-Methoxycarbonyl-1-(trityl)pyrazole could involve a one-pot reaction of a suitable tritylated hydrazine (B178648) precursor with a three-carbon building block in a recyclable solvent system, potentially catalyzed by a solid-supported acid.

Advancements in Flow Chemistry and Automated Synthesis of Pyrazole Derivatives

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, is revolutionizing the synthesis of organic molecules, including pyrazoles. This technology offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Improved Reproducibility and Scalability: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to greater consistency and allows for seamless scaling from laboratory to production quantities.

Increased Efficiency: The high surface-area-to-volume ratio in microreactors enables rapid heat and mass transfer, often leading to significantly shorter reaction times and higher yields.

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

The automated synthesis of a library of pyrazole derivatives, including analogs of this compound with variations in the substituent at the 4-position, could be efficiently achieved using flow chemistry, facilitating rapid structure-activity relationship (SAR) studies.

Continued Development of Computational Methodologies for Pyrazole Reactivity and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of pyrazole chemistry, computational methodologies are being employed to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction mechanisms and predict the outcome of chemical transformations, guiding the design of more efficient and selective syntheses. For example, computational studies can help predict the preferred site of N-alkylation or acylation on the pyrazole ring.

Design Novel Pyrazole-based Molecules: Molecular modeling and virtual screening techniques are utilized to design new pyrazole derivatives with desired biological or material properties. This includes predicting binding affinities to protein targets or simulating the electronic properties of novel materials.

Elucidate Structure-Property Relationships: Computational methods aid in understanding how the structural features of pyrazole derivatives influence their observed properties, providing valuable insights for the rational design of new compounds.

For a molecule like this compound, computational studies could predict its conformational preferences, electronic properties, and potential interactions with biological targets, thereby guiding its further development and application.

Exploration of Unexplored Reactivity Patterns and Synthetic Opportunities

While the fundamental reactivity of the pyrazole ring is well-established, there is ongoing research into uncovering new and non-classical reactivity patterns. This exploration opens up novel avenues for the synthesis of complex and uniquely substituted pyrazole derivatives.

Areas of Active Research Include:

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the pyrazole ring represents a highly atom-economical and efficient strategy for introducing new substituents. This avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Photoredox Catalysis: The use of visible light to initiate chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis can enable novel transformations of pyrazoles that are not accessible through traditional thermal methods.

Novel Cycloaddition Reactions: The development of new cycloaddition strategies involving the pyrazole ring or its precursors can provide access to novel fused heterocyclic systems with interesting biological and material properties.

The application of these novel synthetic methods to a scaffold like this compound could lead to the generation of a diverse range of derivatives with unique functionalities, expanding the chemical space around this core structure and potentially uncovering new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxycarbonyl-1-(trityl)pyrazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrazole cores. For example, trityl protection can be achieved via nucleophilic substitution using triphenylmethyl chloride under anhydrous conditions (e.g., DCM as solvent, 0–5°C, 12–16 hours). Monitoring via TLC (e.g., cyclohexane/ethyl acetate gradients) ensures intermediate purity. Post-reaction purification via flash chromatography (silica gel, gradient elution) is critical to isolate the trityl-protected intermediate . Subsequent methoxycarbonylation may employ methyl chloroformate in the presence of a base like pyridine. Yield optimization requires precise stoichiometry and inert atmospheres (N₂/Ar) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : Combine ¹H/¹³C NMR to verify the trityl group (distinct aromatic signals at δ 7.2–7.5 ppm) and methoxycarbonyl resonance (singlet near δ 3.8–4.0 ppm for OCH₃). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹). For regiochemical ambiguity, NOESY or COSY experiments resolve spatial proximity between substituents .

Q. What solvent systems and chromatographic methods are most effective for purifying this compound?

- Methodological Answer : Use silica-based flash chromatography with non-polar eluents (cyclohexane/ethyl acetate, 0–25% gradient) to separate polar byproducts. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water) enhances resolution. Recrystallization in ethyl acetate/hexane mixtures improves purity for crystalline derivatives .

Advanced Research Questions

Q. How does the trityl group influence the electronic and steric properties of the pyrazole core, and what implications does this have for downstream reactivity?

- Methodological Answer : The trityl group acts as a bulky electron-donating substituent, shielding the N1 position and directing electrophilic attacks to the 4- or 5-positions of the pyrazole ring. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing decreased electron density at N1 due to steric hindrance. This steric effect is critical in Suzuki-Miyaura couplings or Ullmann reactions, where ligand accessibility dictates cross-coupling efficiency .

Q. What strategies resolve contradictions in reported isomer ratios during pyrazole derivatization (e.g., 3- vs. 5-substitution)?

- Methodological Answer : Isomer distribution is sensitive to substituent electronic effects. For example, electron-withdrawing groups (e.g., CO₂Me) at the 4-position favor 5-substitution via resonance stabilization. Systematic variation of reaction temperature (e.g., 0°C vs. 50°C) and catalysts (e.g., Pd(PPh₃)₄ vs. CuI) can shift isomer ratios. Kinetic vs. thermodynamic control should be assessed via time-course NMR studies .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., fungal CYP51 or bacterial enoyl-ACP reductase). Use PyMOL to visualize binding poses, focusing on hydrogen bonds between the methoxycarbonyl group and active-site residues (e.g., Arg96 in 14α-demethylase). MD simulations (GROMACS) assess stability of ligand-protein complexes, with binding free energies calculated via MM-PBSA .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity and yield?

- Methodological Answer : Scale-up introduces heat/mass transfer limitations. Use flow chemistry for tritylation to enhance mixing and temperature control. For methoxycarbonylation, switch from batch reactors to continuous stirred-tank reactors (CSTRs) with in-line IR monitoring. Optimize catalyst loading (e.g., 0.5–1 mol% Pd) to minimize costs without sacrificing turnover frequency .

Key Notes

- Avoid abbreviations (e.g., "TLC" is acceptable; "Boc" must be spelled out as tert-butoxycarbonyl).

- For advanced applications, prioritize peer-reviewed journals (e.g., Beilstein J. Org. Chem., J. Org. Chem.) over vendor catalogs.

- Contradictory data (e.g., isomer ratios) require mechanistic validation via isotopic labeling or kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.